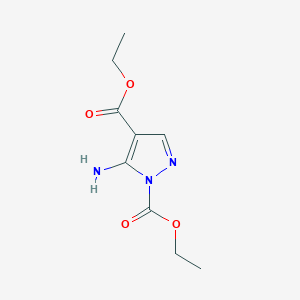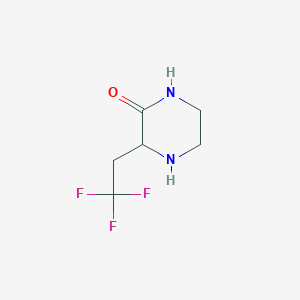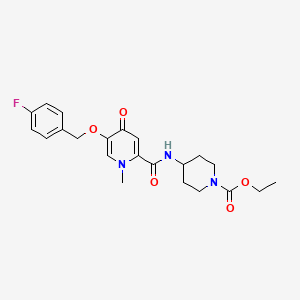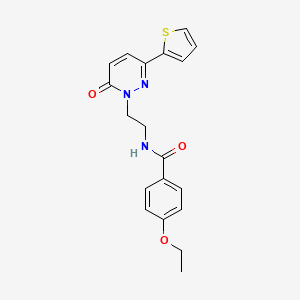![molecular formula C17H13ClFN3O2 B2675792 N-(3-chloro-4-fluorophenyl)-2-[(1H-indol-3-yl)formamido]acetamide CAS No. 1226450-35-6](/img/structure/B2675792.png)
N-(3-chloro-4-fluorophenyl)-2-[(1H-indol-3-yl)formamido]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide” is a complex organic molecule that contains several functional groups. These include an indole group, a carboxamide group, and a fluorophenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves an indole ring (a fused benzene and pyrrole ring) attached to a carboxamide group. Additionally, a fluorophenyl group is attached via an amide linkage .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For instance, the amide groups might undergo hydrolysis under acidic or basic conditions, and the aromatic rings might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar amide groups could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Metabolism and Disposition Studies
A study conducted by Shaffer et al. (2008) explored the metabolism and disposition of a compound structurally similar to N-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide. This research provides insights into how such compounds are processed in the human body, including renal and metabolic components of clearance, and the biotransformation pathways involved. The findings can be applied to understand the pharmacokinetics of related compounds (Shaffer et al., 2008).
Antimicrobial Properties
Research by Egawa et al. (1984) on pyridonecarboxylic acids, which share a similar structural motif with the compound , revealed their significant antibacterial properties. This suggests potential applications of N-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide in developing new antibacterial agents (Egawa et al., 1984).
Cancer Research
In cancer research, compounds like the one are studied for their potential therapeutic effects. For instance, Gokhale et al. (2017) synthesized N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives, exhibiting significant anti-proliferative activity against various cancer cells. This suggests that similar compounds could have applications in cancer treatment research (Gokhale et al., 2017).
Fluorescent Probes in Biology
Vázquez et al. (2005) synthesized a new environment-sensitive fluorophore, showcasing the use of such compounds in biological probes. This implies that similar compounds, including N-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide, could be developed as fluorescent probes for biological and medical research (Vázquez et al., 2005).
Neurological Research
Beer et al. (1995) discussed the synthesis of N-(2-aminoethyl)-5-fluoropyridine-2-carboxamide, a compound similar to the one , as a potential imaging tracer for studying monoamine oxidase B in neuropsychiatric diseases. This indicates potential neurological research applications for N-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide (Beer et al., 1995).
Drug Synthesis and Optimization
In the field of drug synthesis and optimization, Al-Ostoot et al. (2020) conducted design-based synthesis and molecular docking analysis of an indole acetamide derivative. This kind of research is essential in the development of new therapeutic agents, and compounds like N-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide could be key candidates in such studies (Al-Ostoot et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2/c18-13-7-10(5-6-14(13)19)22-16(23)9-21-17(24)12-8-20-15-4-2-1-3-11(12)15/h1-8,20H,9H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURSCOBGBHSLAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2675710.png)
![N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2675713.png)
![Methyl 2-amino-2-[3-(2,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2675715.png)
![5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2675716.png)

![5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B2675720.png)

![3-(6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-7-(pivaloyloxy)-4H-chromen-2-yl)propanoic acid](/img/structure/B2675722.png)

![methyl 2-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl)oxy]acetate](/img/structure/B2675727.png)


![N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-1-phenylmethanesulfonamide](/img/structure/B2675730.png)
![ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)thiophene-3-carboxylate](/img/structure/B2675731.png)
